molecular formula C18H23BrClNO B13789432 2-(p-Bromophenyl-(p'-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride CAS No. 63917-84-0

2-(p-Bromophenyl-(p'-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride

Katalognummer: B13789432
CAS-Nummer: 63917-84-0
Molekulargewicht: 384.7 g/mol
InChI-Schlüssel: NEOZRYIORLIHJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a bromophenyl group, a tolyl group, and a dimethylethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride typically involves the reaction of p-bromobenzyl chloride with p-tolylmagnesium bromide to form the corresponding p-bromophenyl-p-tolylmethane. This intermediate is then reacted with N,N-dimethylethylamine in the presence of a suitable base to yield the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(p-Bromophenyl-(p’-tolyl)methoxy)-N,N-dimethylethylamine hydrochloride is unique due to the presence of both bromophenyl and tolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Eigenschaften

CAS-Nummer

63917-84-0

Molekularformel

C18H23BrClNO

Molekulargewicht

384.7 g/mol

IUPAC-Name

2-[(4-bromophenyl)-(4-methylphenyl)methoxy]ethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H22BrNO.ClH/c1-14-4-6-15(7-5-14)18(21-13-12-20(2)3)16-8-10-17(19)11-9-16;/h4-11,18H,12-13H2,1-3H3;1H

InChI-Schlüssel

NEOZRYIORLIHJH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)OCC[NH+](C)C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.